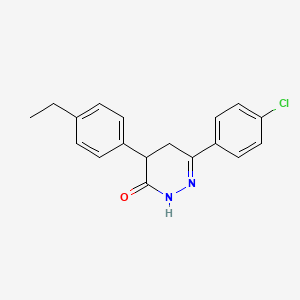

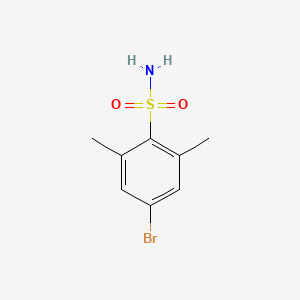

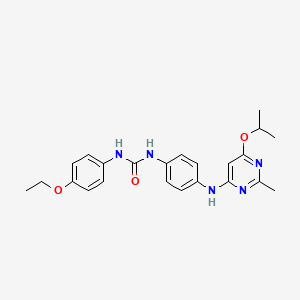

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Aryl-4,5-dihydro-3(2H)-pyridazinones represent a class of compounds with notable pharmacological activities, including platelet aggregation inhibition and hypotensive effects. These compounds have been shown to possess greater antiaggregation activity than acetylsalicylic acid and exhibit significant hypotensive action compared to dihydralazine .

Synthesis Analysis

The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives involves the use of chloroalkanoyl amino phenyl substituents and a methyl group in the 5-position to enhance pharmacological effects . Additionally, reactions with Vilsmeier reagent have been explored, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives, with proposed reaction mechanisms .

Molecular Structure Analysis

X-ray diffraction studies have revealed the crystal structures of related compounds, showing that molecules are linked into dimers by hydrogen bonds. The inclusion compound with water forms channels filled with hydrogen-bonded water molecules, indicating the potential for diverse molecular interactions .

Chemical Reactions Analysis

The reactivity of these compounds with various reagents has been studied, leading to the synthesis of different derivatives with potential biological activities. For instance, the reaction with Vilsmeier reagent has been shown to produce both cyclic and acyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents on the phenyl ring, such as chloro and ethyl groups, affects the hydrophobicity and electron-withdrawing characteristics, which in turn influence their anticonvulsant activity . The conformational analysis of related compounds has been performed using computational methods to establish their structures and understand their NMR spectra .

Relevant Case Studies

Several studies have investigated the biological activities of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives. For example, some derivatives have shown potent anticonvulsant activity, with the most effective compound being 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone . Other studies have synthesized derivatives with positive inotropic, antithrombotic, and vasodilatory activities, which could be beneficial for treating congestive heart failure . Additionally, some derivatives have demonstrated immunosuppressive activity , while others have been evaluated as anticancer, antiangiogenic, and antioxidant agents, with certain compounds showing inhibitory effects on human cancer cell lines and potent antiangiogenic activity .

Scientific Research Applications

Synthesis and Chemical Properties

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrate a versatile chemistry that allows for the synthesis of various functional compounds. Studies have detailed the synthesis of different derivatives of pyridazinone, exploring Friedel-Crafts acylation, cyclization, and various condensation reactions. This includes the synthesis of 4-substituted benzyl pyridazinones, N-dialkylaminomethyl derivatives, and 3-chloro pyridazinone derivatives, suggesting the compound’s potential for generating a wide array of chemically diverse structures (Soliman & El-Sakka, 2011). The compound also exhibits interesting behavior upon treatment with bromine/acetic acid mixture, leading to dehydrogenation, and displays reactivity towards sodium azide, benzyl amine, and anthranilic acid, suggesting potential for further functionalization.

Applications in Chromatography and Separation Techniques

The compound and its derivatives have applications in chromatography, as indicated by the efficient preparative separation of enantiomers of a similar compound (6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone) in polar organic solvent chromatography and supercritical fluid chromatography. The study utilized polysaccharide-based chiral stationary phases and volatile organic mobile phases, indicating the compound's potential utility in enantioselective synthesis and separation processes critical in the pharmaceutical industry (Cheng et al., 2019).

Crystal Structure Analysis

Crystal structure analysis of similar pyridazinone derivatives has been performed, revealing insights into the molecular geometry and intermolecular interactions. For instance, studies on the crystal structure and Hirshfeld surface analysis of a related compound (4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one) highlight the molecular conformation and the nature of hydrogen bonding in the crystal lattice. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in various domains (Daoui et al., 2021).

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c1-2-12-3-5-13(6-4-12)16-11-17(20-21-18(16)22)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNLLELMAZZFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)